Cas no 313062-84-9 (4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester)
4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester
- methyl 4-[(3,4-dinitropyrazol-1-yl)methyl]benzoate
- Oprea1_590743
- AKOS015922348
- EN300-228987
- methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate
- STK298475
- Methyl 4-((3,4-dinitro-1h-pyrazol-1-yl)methyl)benzoate
- 313062-84-9
- C12H10N4O6
- BBL037861
- AKOS000305743
- AK-968/41170350
- methyl 4-({3,4-dinitro-1H-pyrazol-1-yl}methyl)benzoate
- CS-0301901
-
- MDL: MFCD01858042
- Inchi: 1S/C12H10N4O6/c1-22-12(17)9-4-2-8(3-5-9)6-14-7-10(15(18)19)11(13-14)16(20)21/h2-5,7H,6H2,1H3
- InChI Key: CXTVIHXKWSZXPT-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)CN1C=C(C([N+](=O)[O-])=N1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 306.06003405Da
- Monoisotopic Mass: 306.06003405Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 136Ų
4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027216-250mg |
4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester |
313062-84-9 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 027216-5g |
4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester |
313062-84-9 | 5g |
£782.00 | 2022-03-01 | ||
| Fluorochem | 027216-1g |
4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester |
313062-84-9 | 1g |
£287.00 | 2022-03-01 | ||
| Enamine | EN300-228987-1g |
313062-84-9 | 1g |
$728.0 | 2023-09-15 | |||
| Enamine | EN300-228987-5g |
313062-84-9 | 5g |
$2110.0 | 2023-09-15 | |||
| Enamine | EN300-228987-10g |
313062-84-9 | 10g |
$3131.0 | 2023-09-15 | |||
| Enamine | EN300-228987-0.05g |
313062-84-9 | 95% | 0.05g |
$612.0 | 2024-06-20 | ||
| Enamine | EN300-228987-0.1g |
313062-84-9 | 95% | 0.1g |
$640.0 | 2024-06-20 | ||
| Enamine | EN300-228987-0.25g |
313062-84-9 | 95% | 0.25g |
$670.0 | 2024-06-20 | ||
| Enamine | EN300-228987-0.5g |
313062-84-9 | 95% | 0.5g |
$699.0 | 2024-06-20 |
4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester
4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester (CAS No. 313062-84-9)
The compound 4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester, identified by the CAS registry number CAS No. 313062-84-9, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical and pharmaceutical industries. The molecule consists of a benzoic acid methyl ester moiety linked to a 3,4-dinitropyrazole group via a methylene bridge. This combination imparts distinctive electronic and steric characteristics to the compound, making it a subject of interest for researchers exploring novel chemical reactions and materials.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and materials science. The presence of the dinitropyrazole group introduces strong electron-withdrawing effects, which can influence the reactivity and stability of the molecule. This feature is particularly valuable in designing compounds with specific electronic properties for applications such as sensors, nonlinear optics, and advanced materials. Researchers have also explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions, which have been optimized to achieve high yields and purity.
In terms of physical properties, 4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester exhibits a melting point that is consistent with its molecular structure. The compound's solubility in common organic solvents has been studied, revealing its suitability for use in solution-based chemical processes. Additionally, spectroscopic analyses, including UV-vis and IR spectroscopy, have provided insights into its electronic transitions and functional group interactions. These studies are crucial for understanding the compound's behavior under different conditions and its potential for use in practical applications.
The application of this compound extends beyond traditional chemical synthesis. Recent advancements in green chemistry have prompted researchers to investigate environmentally friendly methods for synthesizing CAS No. 313062-84-9. These methods include the use of microwave-assisted synthesis and catalytic systems that minimize waste and energy consumption. Such approaches align with global efforts to develop sustainable chemical processes while maintaining high standards of product quality.
In conclusion, 4-(3,4-Dinitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester (CAS No. 313062-84-9) stands as a testament to the ongoing innovation in organic chemistry. Its unique structure, coupled with emerging research findings, positions it as a promising candidate for diverse applications across multiple disciplines. As scientific research continues to evolve, this compound will undoubtedly play a pivotal role in advancing our understanding of complex chemical systems and their practical implications.
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